Allosteric vs. ATP‑Competitive Inhibition: GNF‑2 Binds the Myristoyl Pocket, Not the ATP Site
GNF‑2 is a non‑ATP‑competitive inhibitor that binds the myristoyl‑binding pocket of the ABL kinase domain, stabilizing the clamped inactive conformation [REFS‑1]. This contrasts with imatinib, nilotinib, and dasatinib, which all target the ATP‑binding site [REFS‑2]. X‑ray crystallography and solution NMR confirm that GNF‑2 induces the SH2‑Y527‑like clamped state, a conformation inaccessible to ATP‑competitive ligands [REFS‑1].
| Evidence Dimension | Binding site and mechanism of kinase inhibition |
|---|---|
| Target Compound Data | Myristoyl‑binding pocket (C‑lobe); non‑ATP‑competitive allosteric mechanism |
| Comparator Or Baseline | Imatinib, nilotinib, dasatinib: ATP‑binding pocket; ATP‑competitive mechanism |
| Quantified Difference | Orthogonal binding site; no competition with ATP |
| Conditions | X‑ray crystallography (PDB 3K5V), solution NMR, and biochemical kinase assays |
Why This Matters
This distinct binding site allows GNF‑2 to inhibit BCR‑ABL mutants that are insensitive to ATP‑competitive inhibitors and enables orthogonal chemical probing of the myristoyl pocket.
- [1] Zhang, J., Adrián, F. J., Jahnke, W., Cowan‑Jacob, S. W., Li, A. G., Iacob, R. E., Sim, T., Powers, J., Dierks, C., Sun, F., Guo, G. R., Ding, Q., Okram, B., Choi, Y., Wojciechowski, A., Deng, X., Liu, G., Fendrich, G., Strauss, A., … Gray, N. S. (2010). Targeting Bcr‑Abl by combining allosteric with ATP‑binding‑site inhibitors. Nature, 463(7280), 501–506. View Source
- [2] Hantschel, O., & Superti‑Furga, G. (2010). Inhibitors of the Abl kinase directed at either the ATP‑ or myristate‑binding site. Nature Chemical Biology, 6(2), 87–89. View Source
